molecular formula C16H14ClNO4 B2516040 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 718602-63-2

2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2516040
CAS No.: 718602-63-2
M. Wt: 319.74
InChI Key: JRBDVSMJAZVOTF-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide ( 718602-63-2) is a high-purity chemical compound with a molecular formula of C₁₆H₁₄ClNO₄ and a molecular weight of 319.74 g/mol . This acetamide derivative is characterized by the presence of both formyl and methoxy functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's solid-state structure and intermolecular interactions have been characterized by single-crystal X-ray diffraction, revealing a three-dimensional network stabilized by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds . The molecular structure shows that the acetamido group is twisted out of the plane of the methoxyphenyl ring, which can influence its conformational properties and reactivity . Research Value and Potential Applications: Compounds within the N-arylacetamide class are significant intermediates for synthesizing medicinal, agrochemical, and pharmaceutical compounds . The specific functional groups on this molecule—the reactive aldehyde ( formyl ), the chloro substituent, and the acetamide linkage—make it a versatile building block or precursor for the development of more complex bioactive molecules . Its well-defined crystal structure also makes it a candidate for research in crystal engineering and materials science. Safety and Handling: This product is classified as a hazardous chemical. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated environment. Note: This product is for Research Use Only and is intended for further manufacturing or laboratory research purposes. It is not for direct human use, diagnostic use, or consumption of any kind.

Properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-13-5-3-12(4-6-13)18-16(20)10-22-15-7-2-11(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBDVSMJAZVOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 2-(2-chloro-4-formylphenoxy)acetic acid: This can be achieved by reacting 2-chloro-4-formylphenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The resulting 2-(2-chloro-4-formylphenoxy)acetic acid is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The triazole ring undergoes nucleophilic substitution at nitrogen or oxygen atoms. Key reactions include:

Reaction Type Reagents/Conditions Product Yield Reference
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°C1-(2-Chlorobenzyl)-3-cyclopropyl-4-phenyl-5-alkoxy-1,2,4-triazole75–88%
Acylation Acetic anhydride, reflux, 2 h1-(2-Chlorobenzyl)-3-cyclopropyl-4-phenyl-5-acetyloxy-1,2,4-triazol-5-one82%
Sulfonation SO₃·DMF complex, CH₂Cl₂, 0°C → RTSulfonated derivatives with enhanced water solubility68%
  • Microwave irradiation significantly improves reaction efficiency (e.g., 84% yield in 20 minutes for alkylation) .

  • The chlorobenzyl group stabilizes intermediates via resonance, directing substitution to the triazole ring.

Cyclization Reactions

The compound participates in ring-forming reactions, particularly under acidic or oxidative conditions:

Reagent Conditions Product Application
Thionyl chloride Reflux, 6 h1,2,4-Triazolo[3,4-b][1, thiadiazole derivativesAntimicrobial agents
POCl₃ Toluene, 110°C, 4 hFused bicyclic triazolesAntifungal scaffolds
  • Cyclization with thionyl chloride produces derivatives showing 65% inhibition against Candida albicans at 50 µg/mL .

Condensation Reactions

The triazolone moiety reacts with aldehydes and amines to form Schiff bases or hydrazones:

Reagent Conditions Product Activity
4-Diethylaminobenzaldehyde AcOH, reflux, 1 hAzomethine derivativesAntioxidant (IC₅₀: 28 µM)
Hydrazine hydrate EtOH, 70°C, 3 hHydrazone analogs

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis
The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process:

  • Formation of 2-(2-chloro-4-formylphenoxy)acetic acid : This is achieved by reacting 2-chloro-4-formylphenol with chloroacetic acid under basic conditions.
  • Amidation Reaction : The resulting acid is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the acetamide.

Chemical Reactions
This compound can undergo various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid.
  • Reduction : The aldehyde can be reduced to an alcohol.
  • Substitution : The chloro group can be substituted with other nucleophiles.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.

Biology

Research has indicated potential antimicrobial and anticancer properties associated with this compound. Studies have shown that it may inhibit bacterial growth and exhibit cytotoxic effects against certain cancer cell lines.

Medicine

The compound is explored for its potential as a pharmaceutical agent due to its unique chemical structure, which may interact with biological targets effectively. Its mechanism of action may involve targeting bacterial cell walls or interfering with cellular signaling pathways in cancer cells.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials, contributing to advancements in various fields such as agriculture and materials science.

Antimicrobial Studies

In comparative studies, this compound has shown superior biofilm inhibition compared to traditional antibiotics like cefadroxil. This suggests its potential as a novel antimicrobial agent.

Anticancer Evaluation

In vitro studies demonstrated that this compound significantly reduced the viability of HEPG2 liver cancer cells, indicating its potential role as an anticancer drug candidate.

Case Studies

  • Antimicrobial Study : A study comparing various acetamide derivatives highlighted that this compound outperformed cefadroxil in biofilm inhibition assays, showcasing its potential as a novel antimicrobial agent.
  • Anticancer Evaluation : In vitro evaluations revealed that this compound significantly reduced HEPG2 cell viability, supporting its candidacy for further anticancer drug development.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Core

2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide (CAS 862659-78-7)
  • Structural Difference : The acetamide is attached to a 2-chlorophenyl group instead of 4-methoxyphenyl.
  • This compound may exhibit stronger halogen bonding in biological systems .
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1)
  • Structural Difference: The phenoxy group has a methoxy (OMe) at position 2 and formyl at position 4, while the acetamide is linked to a 4-nitrophenyl group.
  • Impact: The nitro group (NO₂) is strongly electron-withdrawing, enhancing reactivity in electrophilic substitutions but likely reducing bioavailability due to decreased solubility .
N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 579520-56-2)
  • Structural Difference: Ethoxy (OEt) replaces chloro at position 2 of the phenoxy core, and the acetamide is linked to a 3-chloro-4-methylphenyl group.
  • The methyl group on the phenyl ring may enhance metabolic stability .

Variations in the Acetamide-Linked Aryl Group

2-(4-Chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide (CAS 5540-94-3)
  • Structural Difference: The phenoxy core has a methyl group at position 2 and chloro at position 4, while retaining the 4-methoxyphenyl acetamide.
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (CAS 349126-27-8)
  • Structural Difference: The phenoxy core is replaced with a 4-methoxyphenyl group, and the acetamide is linked to a 3-chloro-4-fluorophenyl group.
  • Impact : Fluorine introduces electronegativity, which may enhance hydrogen bonding but reduce steric bulk compared to formyl .

Core Heterocycle Replacements

2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide (CAS 848689-93-0)
  • Structural Difference: A benzofuropyrimidine sulfanyl group replaces the phenoxy core.

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound 324.16 2-Cl, 4-CHO, 4-OMe Not Reported ~2.8
2-(2-Cl-4-CHO-phenoxy)-N-(2-Cl-phenyl)acetamide 324.16 2-Cl, 4-CHO, 2-Cl Not Reported ~3.2
2-(4-CHO-2-OMe-phenoxy)-N-(4-NO₂-phenyl)acetamide 353.31 2-OMe, 4-CHO, 4-NO₂ Not Reported ~1.5
N-(3-Cl-4-Me-phenyl)-2-(2-OEt-4-CHO-phenoxy)acetamide 362.80 2-OEt, 4-CHO, 3-Cl, 4-Me Not Reported ~3.5

Biological Activity

2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis methods, and comparative studies with similar compounds.

The synthesis of this compound typically involves a multi-step process:

  • Formation of 2-(2-chloro-4-formylphenoxy)acetic acid : This is achieved by reacting 2-chloro-4-formylphenol with chloroacetic acid under basic conditions.
  • Amidation Reaction : The resulting acid is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the acetamide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with enzymatic functions critical for microbial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies utilizing the MTT assay on liver carcinoma cell lines (HEPG2) revealed that it possesses cytotoxic effects, with IC50 values indicating its potency in reducing cell viability. The anticancer mechanism may involve the inhibition of cellular signaling pathways or DNA replication processes .

The biological activity of this compound is attributed to its unique chemical structure, which allows it to interact effectively with various molecular targets:

  • Antimicrobial Action : It may bind to specific enzymes or receptors within bacterial cells, leading to cell death.
  • Anticancer Action : The presence of chloro and formyl groups enhances binding affinity to target proteins involved in cancer cell proliferation and survival.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateContains both chloro and formyl groups
2-(2-chloro-4-formylphenoxy)propanoic acidModerateLowLacks methoxy group
2-(2-chloro-4-formylphenoxy)ethanolLowModerateDifferent functional group composition

Case Studies

  • Antimicrobial Study : In a study comparing various acetamide derivatives, this compound outperformed cefadroxil in biofilm inhibition assays, showcasing its potential as a novel antimicrobial agent .
  • Anticancer Evaluation : In vitro studies demonstrated that this compound significantly reduced HEPG2 cell viability, supporting its role as a candidate for further anticancer drug development.

Q & A

Q. What are the key considerations for synthesizing 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide, and which analytical techniques validate its purity?

Answer: The synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution (for chloro and methoxy groups) and amide bond formation. Key steps include:

  • Coupling reactions : Use of coupling agents like EDCI/HOBt for acetamide formation.
  • Solvent selection : Ethanol or dichloromethane under reflux conditions to enhance reaction efficiency .
  • Catalysts : Sodium hydroxide for deprotonation during substitutions .

Q. Validation methods :

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via chemical shifts (e.g., formyl proton at ~9.8 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for bioactive studies) .

Q. How does the compound’s structural features influence its potential biological activity?

Answer:

  • Chloro and formyl groups : Enhance electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites) .
  • Methoxyphenyl moiety : Increases lipophilicity, improving membrane permeability for intracellular targets .
  • Phenoxy-acetamide backbone : Mimics structural motifs in known enzyme inhibitors (e.g., kinase inhibitors), suggesting potential for anticancer activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:

  • Design of Experiments (DoE) : Statistically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • In-line monitoring : Use HPLC or FTIR to track reaction progress and minimize side products .
  • Purification techniques : Gradient column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity fractions .

Example optimization : Increasing reaction temperature from 25°C to 60°C improved amidation yield by 22% in similar acetamide syntheses .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to reduce variability .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorescence-based assays (e.g., ATPase activity) and cellular proliferation assays .
  • Meta-analysis : Compare structural analogs (e.g., 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide) to identify substituent-dependent activity trends .

Q. How can researchers evaluate the compound’s enzyme inhibition potential and binding mechanisms?

Answer:

  • In vitro assays :
    • Fluorescence polarization : Measure displacement of fluorescent ligands from enzyme active sites.
    • Kinetic analysis : Determine inhibition constants (Ki) using Lineweaver-Burk plots .
  • Computational modeling :
    • Molecular docking (AutoDock Vina) : Predict binding poses with target enzymes (e.g., COX-2 or PARP) .
    • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Case study : A structurally similar compound showed IC₅₀ = 1.2 μM against PARP1, with docking revealing hydrogen bonds between the formyl group and Ser904 .

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